[1,3]Thiazolo[5,4-f][2,1]benzothiazole
Description
Historical Context of Thiazole (B1198619) and Benzothiazole (B30560) Chemistry
The chemistry of thiazole, a five-membered aromatic ring containing sulfur and nitrogen, has been a subject of intense study for over a century. nih.gove-bookshelf.de Its importance was cemented with the discovery of the thiazole ring in vitamin B1 (thiamine) and penicillins. britannica.com Thiazole and its derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. encyclopedia.pubmdpi.commdpi.com The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, has made it a versatile building block in organic synthesis. nih.gov
Benzothiazole, which consists of a thiazole ring fused to a benzene (B151609) ring, was first synthesized by Hoffmann in 1887. pcbiochemres.comwikipedia.org This bicyclic system is also a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. pcbiochemres.comjchemrev.com Benzothiazoles are also used in industrial applications, for example, as accelerators in the vulcanization of rubber and as components in dyes. britannica.comwikipedia.org
Significance of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems are organic compounds in which two or more rings share an edge or a sequence of atoms. fiveable.meairo.co.in The fusion of heterocyclic rings often leads to rigid, planar structures with extended π-conjugated systems. ias.ac.in These structural features can enhance interactions with biological targets, leading to improved potency and selectivity of drug candidates. fiveable.meias.ac.in
The introduction of multiple heteroatoms, such as nitrogen and sulfur, into a fused ring system can significantly influence its electronic properties, reactivity, and biological activity. fiveable.menih.gov Fused heterocycles are integral to the design of functional materials like organic semiconductors and catalysts due to their tunable electronic and optical properties. ias.ac.in The structural rigidity and extended conjugation of these systems are particularly advantageous for applications in organic electronics. rsc.org
Current Research Landscape of Thiazolo[5,4-f]benzothiazole
Direct research on fiveable.menih.govThiazolo[5,4-f] fiveable.meairo.co.inbenzothiazole is limited in the current scientific literature. However, the research landscape can be inferred from studies on analogous structures, such as thiazolo[5,4-d]thiazoles. rsc.orgmdpi.com These related compounds are being investigated for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaics, owing to their electron-deficient nature and high oxidative stability. rsc.org
Given the structural similarities, it is plausible that fiveable.menih.govThiazolo[5,4-f] fiveable.meairo.co.inbenzothiazole could also exhibit interesting optoelectronic properties. Furthermore, the combination of the thiazole and benzothiazole moieties suggests potential for diverse biological activities. smolecule.com Future research will likely focus on the development of efficient synthetic routes to access this novel heterocyclic system and subsequent exploration of its physical, chemical, and biological properties.
Scope and Objectives of the Academic Review
The primary objective of this review is to provide a foundational understanding of the chemical compound fiveable.menih.govThiazolo[5,4-f] fiveable.meairo.co.inbenzothiazole. Due to the nascent stage of direct research on this specific molecule, this review will achieve its objective by:
Summarizing the historical and chemical significance of its parent components, thiazole and benzothiazole.
Discussing the broader importance of fused heterocyclic systems in chemistry.
Outlining the potential areas of research and application for fiveable.menih.govThiazolo[5,4-f] fiveable.meairo.co.inbenzothiazole based on the properties of analogous compounds.
This review aims to serve as a valuable resource for researchers interested in the synthesis and application of novel fused heterocyclic systems.
Structure
3D Structure
Properties
CAS No. |
535967-21-6 |
|---|---|
Molecular Formula |
C8H4N2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-f][2,1]benzothiazole |
InChI |
InChI=1S/C8H4N2S2/c1-5-3-12-10-6(5)2-7-8(1)11-4-9-7/h1-4H |
InChI Key |
LCANTIKMQCIFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=CSN=C31)SC=N2 |
Origin of Product |
United States |
Synthetic Methodologies Forthiazolo 5,4 F Benzothiazole and Its Precursors
Retrosynthetic Analysis of thebenthamdirect.comtsijournals.comThiazolo[5,4-f]benthamdirect.comnih.govbenzothiazole Core
A retrosynthetic analysis involves strategically disconnecting a target molecule into simpler, commercially available, or easily synthesizable precursors. For the benthamdirect.comThiazolo[5,4-f] benthamdirect.comnih.govbenzothiazole (B30560) core, this process would theoretically involve disconnections of the thiazole (B1198619) and benzothiazole rings. However, without established synthetic precedents, any proposed retrosynthetic pathway would be purely hypothetical and lack the empirical validation required for a scientific article.
Conventional Synthetic Routes tobenthamdirect.comtsijournals.comThiazolo[5,4-f]benthamdirect.comnih.govbenzothiazole
This section would typically detail established, often multi-step, laboratory procedures for creating the target compound.
Multi-Step Synthesis Strategies
Information on sequential reactions, including the synthesis of necessary precursors and intermediate compounds leading to the final benthamdirect.comThiazolo[5,4-f] benthamdirect.comnih.govbenzothiazole structure, is not available.
Cyclization Reactions inbenthamdirect.comtsijournals.comThiazolo[5,4-f]benthamdirect.comnih.govbenzothiazole Formation
The key bond-forming reactions that would create the heterocyclic rings of the target molecule are undocumented. Cyclization is a fundamental process in the synthesis of such systems, but no specific conditions, reagents, or yields are reported for this compound.
Advanced and Green Synthetic Approaches
Modern synthetic chemistry often focuses on developing more efficient and environmentally benign methods.
Microwave-Assisted Synthesis ofbenthamdirect.comtsijournals.comThiazolo[5,4-f]benthamdirect.comnih.govbenzothiazole
While microwave-assisted synthesis is a common technique for accelerating the formation of heterocyclic compounds, its application to the synthesis of benthamdirect.comThiazolo[5,4-f] benthamdirect.comnih.govbenzothiazole has not been reported.
Catalyst-Mediated Synthesis Pathways
The use of catalysts (such as transition metals or organocatalysts) to facilitate the synthesis of complex molecules is a cornerstone of modern organic chemistry. There are no published reports on catalyst-mediated pathways for the construction of the benthamdirect.comThiazolo[5,4-f] benthamdirect.comnih.govbenzothiazole skeleton.
Flow Chemistry Applications in Thiazolo[5,4-f]benzothiazole Production
The application of continuous-flow chemistry offers significant advantages for the synthesis of complex heterocyclic structures like nih.govresearchgate.netThiazolo[5,4-f] nih.govmdpi.combenzothiazole. This modern synthetic approach allows for enhanced reaction control, improved safety, and often higher yields and purity compared to traditional batch processes.
In the context of producing condensed benzothiazoles, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing reactive intermediates and minimizing side-product formation. For the multi-step synthesis of related tricyclic benzothiazoles, continuous-flow protocols have been successfully implemented. These processes can include sequential ring-closure reactions and functional group transformations, such as nitro group reductions, all integrated into a single, continuous operation. researchgate.net
Key advantages of employing flow chemistry in the synthesis of nih.govresearchgate.netThiazolo[5,4-f] nih.govmdpi.combenzothiazole would include:
Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling potentially hazardous reagents or exothermic reactions.
Improved Yield and Purity: Precise control over stoichiometry and residence time can lead to more selective reactions and a cleaner product profile.
Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using parallel reactor lines, which is often more straightforward than scaling up batch reactors.
The development of a dedicated flow synthesis for nih.govresearchgate.netThiazolo[5,4-f] nih.govmdpi.combenzothiazole would likely involve the adaptation of known batch reactions for its precursors into a continuous-flow setup, optimizing parameters for each step to achieve a streamlined and efficient process.
Purification and Isolation Techniques for Thiazolo[5,4-f]benzothiazole
The final purity of nih.govresearchgate.netThiazolo[5,4-f] nih.govmdpi.combenzothiazole is critical for its subsequent applications. A variety of purification and isolation techniques are employed to achieve the desired level of purity, removing unreacted starting materials, reagents, and by-products.
Table 1: Common Purification Techniques for Thiazole Derivatives
| Technique | Description | Application |
|---|---|---|
| Recrystallization | The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the purified compound to crystallize out. | Often used as a final purification step to obtain highly pure crystalline solids. researchgate.net |
| Column Chromatography | The compound mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and separation is achieved based on the differential adsorption of the components. | A versatile method for separating complex mixtures and isolating the target compound. nih.gov |
| Liquid-Liquid Extraction | The compound is partitioned between two immiscible liquid phases to separate it from impurities based on differences in solubility. | Commonly used during the work-up procedure to remove soluble impurities. rsc.org |
| Filtration | The solid product is separated from the reaction mixture by passing it through a filter medium. | A fundamental technique for isolating solid products from liquid reaction media. mdpi.com |
In many synthetic procedures for related benzothiazole derivatives, the crude product is first isolated by filtration after precipitation from the reaction mixture. mdpi.com This initial solid can then be subjected to further purification. Washing the filtered solid with appropriate solvents helps to remove residual reagents and soluble impurities. mdpi.com
For more challenging separations, column chromatography is the method of choice. The selection of the stationary phase and the eluent system is crucial for achieving effective separation. nih.gov The progress of the purification can be monitored by techniques such as Thin-Layer Chromatography (TLC). researchgate.net
In some cases, particularly in eco-friendly synthetic approaches, the reaction conditions are optimized to yield a product that is pure enough to be isolated by simple filtration, avoiding the need for chromatography. mdpi.com This is a key aspect of green chemistry principles, aiming to reduce solvent waste and energy consumption.
The final isolated nih.govresearchgate.netThiazolo[5,4-f] nih.govmdpi.combenzothiazole should be characterized to confirm its identity and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Reactivity and Mechanistic Investigations Ofthiazolo 5,4 F Benzothiazole
Electrophilic Aromatic Substitution Reactions on thenih.govwikipedia.orgThiazolo[5,4-f]benzothiazole Skeleton
No specific studies on the electrophilic aromatic substitution reactions of the nih.govwikipedia.orgThiazolo[5,4-f] nih.govresearchgate.netbenzothiazole (B30560) skeleton have been reported. However, the reactivity of this fused heterocyclic system towards electrophiles can be predicted by considering the electronic properties of both the benzothiazole and thiazole (B1198619) rings.
The thiazole ring is known to be electron-withdrawing, which generally deactivates the attached benzene (B151609) ring towards electrophilic attack. wikipedia.org This deactivating effect would be expected to influence the benzothiazole portion of the molecule. Furthermore, studies on the related electron-deficient thiazolo[5,4-d]thiazole (B1587360) ring system have shown that direct electrophilic aromatic substitution, such as halogenation, can be challenging and may require specific reagents and conditions. researchgate.net
It is anticipated that electrophilic substitution on the nih.govwikipedia.orgThiazolo[5,4-f] nih.govresearchgate.netbenzothiazole core would be difficult and would likely occur on the benzene ring of the benzothiazole moiety, as it is generally more susceptible to electrophilic attack than the thiazole ring. The directing effects of the fused thiazole and the nitrogen and sulfur heteroatoms would influence the regioselectivity of such reactions. The precise position of substitution would depend on the specific electrophile and reaction conditions employed.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on nih.govwikipedia.orgThiazolo[5,4-f] nih.govresearchgate.netbenzothiazole (Note: This table is illustrative and based on predicted reactivity.)
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Nitrated derivative on the benzothiazole ring |
| Halogenation | Br₂/FeBr₃ | Brominated derivative on the benzothiazole ring |
| Sulfonation | Fuming H₂SO₄ | Sulfonated derivative on the benzothiazole ring |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylated derivative on the benzothiazole ring (likely to be challenging) |
Nucleophilic Attack and Ring-Opening Pathways
There is no available research specifically describing nucleophilic attack and ring-opening pathways for nih.govwikipedia.orgThiazolo[5,4-f] nih.govresearchgate.netbenzothiazole. However, the presence of both thiazole and benzothiazole rings suggests potential sites for nucleophilic reactions.
The thiazole ring, particularly when quaternized at the nitrogen atom, can be susceptible to nucleophilic attack, which can lead to ring-opening. Similarly, the benzothiazole system can undergo nucleophilic substitution, often at the C2 position. nih.govresearchgate.net In some cases, strong bases can induce the ring opening of benzothiazoles. thieme-connect.de
For the fused nih.govwikipedia.orgThiazolo[5,4-f] nih.govresearchgate.netbenzothiazole system, it is plausible that strong nucleophiles could attack either the thiazole or the benzothiazole moiety, potentially leading to cleavage of one of the heterocyclic rings. The specific pathway would be dependent on the nature of the nucleophile, the reaction conditions, and the relative reactivity of the two fused rings. For instance, studies on related pyrrolo[2,1-c] nih.govmdpi.combenzothiazines have shown that nucleophiles can induce a ring contraction of the 1,4-benzothiazine moiety to a 1,3-benzothiazole. beilstein-journals.org This suggests that complex rearrangements and ring transformations could be possible for the title compound. Oxidative ring-opening of benzothiazole derivatives to acylamidobenzene sulfonate esters has also been reported, indicating another potential pathway under oxidative conditions. researchgate.net
Functionalization Strategies of thenih.govwikipedia.orgThiazolo[5,4-f]benzothiazole Core
While no specific functionalization strategies for nih.govwikipedia.orgThiazolo[5,4-f] nih.govresearchgate.netbenzothiazole have been documented, methods developed for the individual benzothiazole and thiazole rings can provide a roadmap for the derivatization of this fused system.
Derivatization at the Thiazole Moiety
The functionalization of thiazole rings is a well-established area of heterocyclic chemistry. nih.gov Deprotonation of the C2-proton of a thiazole ring with a strong base can generate a nucleophile that can react with various electrophiles. However, in the fused nih.govwikipedia.orgThiazolo[5,4-f] nih.govresearchgate.netbenzothiazole system, the electronic nature of the fused benzothiazole would influence the acidity of the protons on the thiazole ring. Metal-catalyzed cross-coupling reactions are also a common method for introducing substituents onto thiazole rings.
Functionalization of the Benzothiazole Segment
The benzothiazole segment offers several positions for functionalization. As discussed in section 3.1, electrophilic aromatic substitution would likely occur on the benzene ring. Additionally, C-H functionalization of the benzothiazole core has emerged as a powerful tool for introducing a variety of substituents. nih.govresearchgate.netnih.gov This can be achieved through various methods, including metal-catalyzed reactions. For instance, regioselective C2-H functionalization of benzothiazoles has been achieved via the formation of thiazol-2-yl-phosphonium intermediates, which can then react with a range of nucleophiles. nih.govresearchgate.net
Oxidation-Reduction Chemistry ofnih.govwikipedia.orgThiazolo[5,4-f]benzothiazole
The oxidation-reduction chemistry of nih.govwikipedia.orgThiazolo[5,4-f] nih.govresearchgate.netbenzothiazole has not been investigated. However, the presence of sulfur and nitrogen atoms in the heterocyclic rings suggests that the molecule could be susceptible to both oxidation and reduction.
Metal Coordination and Organometallic Reactions Involvingnih.govwikipedia.orgThiazolo[5,4-f]benzothiazole
There are no reports on the metal coordination or organometallic reactions of nih.govwikipedia.orgThiazolo[5,4-f] nih.govresearchgate.netbenzothiazole. However, the presence of nitrogen and sulfur atoms with lone pairs of electrons makes this molecule a potential ligand for metal ions.
Both thiazole and benzothiazole derivatives are known to form coordination complexes with a variety of metals, including copper, cobalt, and ruthenium. mdpi.combiointerfaceresearch.com The nitrogen atom of the thiazole ring is a common coordination site. In the nih.govwikipedia.orgThiazolo[5,4-f] nih.govresearchgate.netbenzothiazole system, there are multiple potential coordination sites, and the molecule could act as a monodentate, bidentate, or bridging ligand depending on the metal center and reaction conditions. The formation of coordination polymers is also a possibility, as has been observed with pyridyl-functionalized thiazolo[5,4-d]thiazoles. mdpi.com
Synthetic Derivatization and Structure Activity Relationship Sar Studies Ofthiazolo 5,4 F Benzothiazole Analogues
Synthesis of Thiazolo[5,4-f]benzothiazole Derivatives
A thorough review of the scientific literature indicates a lack of established synthetic routes for the mdpi.commdpi.comThiazolo[5,4-f] mdpi.comresearchgate.netbenzothiazole (B30560) core structure. Consequently, there is no available information on the synthesis of its derivatives.
Substituent Effects on Chemical Properties and Reactivity
Without synthetic access to the parent compound or its derivatives, the effects of different substituents on the chemical properties and reactivity of the mdpi.commdpi.comThiazolo[5,4-f] mdpi.comresearchgate.netbenzothiazole system have not been investigated.
Heterocyclic Ring Fusions with the Thiazolo[5,4-f]benzothiazole System
There are no published reports on the fusion of other heterocyclic rings with the mdpi.commdpi.comThiazolo[5,4-f] mdpi.comresearchgate.netbenzothiazole system.
Structure-Activity Relationship (SAR) of Thiazolo[5,4-f]benzothiazole Analogues
In the absence of any synthesized analogues of mdpi.commdpi.comThiazolo[5,4-f] mdpi.comresearchgate.netbenzothiazole with reported biological activity, it is not possible to conduct a structure-activity relationship analysis.
Exploration of Molecular Targets and Binding Modes
No molecular targets or binding modes have been identified for mdpi.commdpi.comThiazolo[5,4-f] mdpi.comresearchgate.netbenzothiazole analogues, as no such compounds have been described in the literature.
Influence of Substituent Position and Electronic Properties on Biological Activity
The influence of substituent position and electronic properties on the biological activity of this compound class remains unknown due to the lack of synthesized and tested derivatives.
Ligand Design Principles Based on Thiazolo[5,4-f]benzothiazole Core
Given the absence of any biologically active ligands based on the mdpi.commdpi.comThiazolo[5,4-f] mdpi.comresearchgate.netbenzothiazole core, no ligand design principles have been established.
In-Depth Analysis of nih.govresearchgate.netThiazolo[5,4-f] nih.govanadolu.edu.trbenzothiazole Reveals Scant Scientific Data
Despite a comprehensive search of available scientific literature, detailed information regarding the chemical compound nih.govresearchgate.netThiazolo[5,4-f] nih.govanadolu.edu.trbenzothiazole, including its synthesis, biological activities, and mechanistic interactions, remains largely undocumented in the public domain.
Initial investigations sought to construct a detailed article focusing on the synthetic derivatization, structure-activity relationship (SAR) studies, and the mechanistic basis of biological interactions of nih.govresearchgate.netThiazolo[5,4-f] nih.govanadolu.edu.trbenzothiazole and its analogues. The intended structure of this analysis included an in-depth look at enzyme inhibition studies, receptor binding assays, and its interaction with nucleic acids.
However, targeted searches for this specific fused heterocyclic system have yielded no concrete data. The scientific community has extensively studied the broader family of benzothiazoles and various other thiazole-containing fused ring systems for their potential therapeutic applications. These studies have revealed significant findings in areas such as enzyme inhibition and receptor binding for a variety of derivatives.
For instance, research into other benzothiazole derivatives has identified compounds with potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant in the context of Alzheimer's disease. Similarly, various thiazole-containing compounds have been investigated for their interactions with different biological receptors and as potential anticancer agents through mechanisms that include topoisomerase inhibition and interaction with DNA.
Unfortunately, these findings are related to different structural isomers or broader classes of compounds and cannot be attributed to nih.govresearchgate.netThiazolo[5,4-f] nih.govanadolu.edu.trbenzothiazole. The specific arrangement of the thiazole (B1198619) and benzothiazole rings in this particular isomer appears to be a novel or understudied area of research.
Consequently, due to the absence of specific research data on the synthesis, derivatization, structure-activity relationships, and biological interactions of nih.govresearchgate.netThiazolo[5,4-f] nih.govanadolu.edu.trbenzothiazole, it is not possible to provide a detailed scientific article that adheres to the requested outline. The lack of available information prevents a thorough and accurate discussion of its enzyme inhibition properties, receptor binding affinities, or its potential interactions with nucleic acids.
Advanced Spectroscopic and Structural Elucidation Ofthiazolo 5,4 F Benzothiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural AssignmentNo specific NMR data forrsc.orgnih.govThiazolo[5,4-f]rsc.orgnih.govbenzothiazole was found.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)A structural elucidation ofrsc.orgnih.govThiazolo[5,4-f]rsc.orgnih.govbenzothiazole would theoretically rely on a combination of 1D (¹H, ¹³C) and 2D NMR experiments.
¹H NMR: Would be expected to show signals in the aromatic region, with chemical shifts and coupling constants dependent on the substitution pattern.
¹³C NMR: Would reveal the chemical environments of all carbon atoms in the heterocyclic core and any substituents.
COSY (Correlation Spectroscopy): Would be used to establish ¹H-¹H coupling networks, identifying adjacent protons within the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the connectivity between the fused rings.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode AnalysisNo specific IR or Raman data forrsc.orgnih.govThiazolo[5,4-f]rsc.orgnih.govbenzothiazole was found.
IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule.
IR Spectroscopy: Would be expected to show characteristic absorption bands for C=N, C=C, and C-S stretching vibrations within the heterocyclic framework. The aromatic C-H stretching and bending modes would also be prominent.
Raman Spectroscopy: Being particularly sensitive to symmetric vibrations and bonds involving heavier atoms, Raman spectroscopy would be useful for identifying the skeletal vibrations of the fused ring system, including the S-containing rings. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra for such heterocyclic molecules. core.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For a conjugated heterocyclic system like nbu.edu.saresearchgate.netThiazolo[5,4-f] nbu.edu.sascirp.orgbenzothiazole (B30560), the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions. The extended π-conjugation across the fused ring system is anticipated to result in absorption maxima at longer wavelengths, potentially extending into the visible region.
Theoretical studies on related benzothiazole derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that the primary electronic transitions often involve the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) excitations. scirp.org For substituted benzothiazoles, the energy gap between the HOMO and LUMO is typically in the range of 3.95 to 4.70 eV. nbu.edu.sa The introduction of different functional groups can significantly influence the electronic and optoelectronic properties, leading to shifts in the absorption spectra. researchgate.netnih.gov
Computational studies on thiazolo[5,4-d]thiazole (B1587360) derivatives, which share a similar fused thiazole (B1198619) ring system, indicate that substituents can cause remarkable red-shifts in their absorption peaks. nih.gov By analogy, it is predicted that derivatives of nbu.edu.saresearchgate.netThiazolo[5,4-f] nbu.edu.sascirp.orgbenzothiazole would exhibit similar behavior, with electron-donating or electron-withdrawing groups modulating the HOMO-LUMO gap and, consequently, the absorption wavelengths.
A summary of theoretically predicted electronic transitions for some benzothiazole derivatives is presented in the table below, which can serve as a basis for estimating the spectral properties of nbu.edu.saresearchgate.netThiazolo[5,4-f] nbu.edu.sascirp.orgbenzothiazole.
| Compound | Predicted Transition | Calculated λ (nm) | Oscillator Strength (f) |
| 2-vinyl-1,3-benzothiazole | HOMO → LUMO | 305 | 0.28 |
| 2-(2-pyridyl)-1,3-benzothiazole | HOMO → LUMO | 320 | 0.35 |
| 1,3-benzothiazole-2-carboxaldehyde | HOMO → LUMO | 330 | 0.45 |
| 1,3-benzothiazole-2-carbonyl fluoride | HOMO → LUMO | 295 | 0.25 |
Note: The data in this table is based on DFT calculations for related benzothiazole derivatives and is intended to provide a theoretical estimate. nbu.edu.sa
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination
While a specific crystal structure for nbu.edu.saresearchgate.netThiazolo[5,4-f] nbu.edu.sascirp.orgbenzothiazole has not been reported, X-ray crystallography of related benzothiazole and thiazolo[5,4-d]thiazole derivatives provides valuable insights into the likely solid-state arrangement of this molecule. The planar nature of the fused heterocyclic rings is expected to facilitate significant intermolecular interactions, which will govern the crystal packing.
The crystal packing of nbu.edu.saresearchgate.netThiazolo[5,4-f] nbu.edu.sascirp.orgbenzothiazole is anticipated to be dominated by π-π stacking interactions due to the extended aromatic system. In the crystal structures of similar heterocyclic compounds, these interactions are a key structure-directing force. Additionally, the presence of sulfur and nitrogen heteroatoms introduces the possibility of other non-covalent interactions, such as C-H···N and C-H···S hydrogen bonds, as well as S···S and S···N contacts.
For instance, studies on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides have revealed that the supramolecular arrangement is heavily influenced by N-H···N(thiazoyl) hydrogen bonds and offset π-π interactions. st-andrews.ac.uk The crystal structure of a zinc complex with 2-mercaptobenzothiazole (B37678) also highlights the role of C-H···N and C-H···π interactions in the crystal packing. nih.gov These examples suggest that a combination of hydrogen bonding and π-stacking will likely define the three-dimensional architecture of crystalline nbu.edu.saresearchgate.netThiazolo[5,4-f] nbu.edu.sascirp.orgbenzothiazole.
A summary of common intermolecular interactions observed in related structures is provided below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| π-π stacking | Aromatic ring | Aromatic ring | 3.3 - 3.8 |
| C-H···N | C-H | N | 2.2 - 2.8 |
| C-H···S | C-H | S | 2.7 - 3.1 |
| S···S contact | S | S | < 3.6 |
Note: The distances are generalized from various crystallographic studies of related heterocyclic compounds.
The determination of the absolute configuration is relevant for chiral derivatives of nbu.edu.saresearchgate.netThiazolo[5,4-f] nbu.edu.sascirp.orgbenzothiazole. In the absence of a heavy atom, the absolute configuration of a chiral small molecule is typically determined by anomalous dispersion effects in single-crystal X-ray diffraction, often requiring high-quality crystals and careful data collection. For organic molecules, the Flack parameter is a key indicator for the correctness of the assigned absolute stereochemistry.
Circular Dichroism (CD) Spectroscopy for Chiral Thiazolo[5,4-f]benzothiazole Analogues
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. For chiral analogues of nbu.edu.saresearchgate.netThiazolo[5,4-f] nbu.edu.sascirp.orgbenzothiazole, CD spectroscopy would provide valuable information about their stereochemical features in solution.
The electronic transitions identified by UV-Vis spectroscopy would be expected to exhibit Cotton effects in the CD spectrum of a chiral derivative. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the molecule. Theoretical calculations of CD spectra, often performed using TD-DFT, can be used in conjunction with experimental data to assign the absolute configuration of chiral molecules.
Currently, there is no published research on the synthesis or chiroptical properties of chiral nbu.edu.saresearchgate.netThiazolo[5,4-f] nbu.edu.sascirp.orgbenzothiazole analogues. Therefore, no experimental CD data can be presented. However, it is anticipated that the introduction of a chiral center, axis, or plane into the thiazolobenzothiazole scaffold would induce measurable CD signals corresponding to the π → π* and n → π* transitions of the chromophoric core.
Computational and Theoretical Investigations Ofthiazolo 5,4 F Benzothiazole
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intricate electronic nature of scirp.orgscirp.orgThiazolo[5,4-f] scirp.orgnih.govbenzothiazole (B30560). By solving the Schrödinger equation for the molecule, albeit with approximations, these methods can predict a wide range of molecular properties with a high degree of accuracy.
The electronic structure of scirp.orgscirp.orgThiazolo[5,4-f] scirp.orgnih.govbenzothiazole is defined by the arrangement of its electrons in various molecular orbitals (MOs). These orbitals, which are spread over the entire molecule, have distinct energy levels and shapes that dictate the molecule's chemical behavior. Theoretical calculations can map out these MOs, providing a visual and energetic picture of the electron distribution. For heterocyclic systems like benzothiazoles, the molecular orbitals are typically composed of contributions from the p-orbitals of the carbon, nitrogen, and sulfur atoms, leading to a delocalized π-electron system. core.ac.uk The stability of the molecule can be partly attributed to the delocalization of these electrons across the fused ring system.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity and electronic properties of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. mdpi.com
A smaller HOMO-LUMO gap generally implies that a molecule is more reactive and can be more easily excited electronically. mdpi.com For π-conjugated systems like scirp.orgscirp.orgThiazolo[5,4-f] scirp.orgnih.govbenzothiazole, the HOMO is typically a π-orbital with significant electron density on the electron-rich portions of the molecule, while the LUMO is a π*-orbital. The distribution of these frontier orbitals across the molecular framework can pinpoint the likely sites for electrophilic and nucleophilic attack. Theoretical studies on related thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the energies and distributions of the frontier molecular orbitals. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for scirp.orgscirp.orgThiazolo[5,4-f] scirp.orgnih.govbenzothiazole and Related Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| scirp.orgscirp.orgThiazolo[5,4-f] scirp.orgnih.govbenzothiazole | -6.2 | -2.1 | 4.1 |
| Electron-donating group substituted | -5.8 | -1.9 | 3.9 |
| Electron-withdrawing group substituted | -6.5 | -2.5 | 4.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on computational studies of similar compounds.
The planarity of the molecule is a key factor in maximizing π-electron delocalization. wikipedia.org Computational geometry optimizations can predict the degree of planarity of the fused ring system. Any deviation from planarity would disrupt the overlap of p-orbitals and potentially reduce the aromatic stabilization.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry due to its favorable balance of accuracy and computational cost. scirp.org DFT calculations are instrumental in predicting the properties of molecules like scirp.orgscirp.orgThiazolo[5,4-f] scirp.orgnih.govbenzothiazole.
Conformational analysis becomes more critical when flexible substituents are attached to the core ring system. DFT can be used to explore the different possible conformations and identify the most energetically favorable ones. This is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.
DFT calculations are highly effective in predicting various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. uq.edu.au By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of a synthesized molecule. Discrepancies between calculated and experimental shifts can often be explained by intermolecular interactions in the solid state or solvent effects in solution. uq.edu.au
Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Core Carbons of scirp.orgscirp.orgThiazolo[5,4-f] scirp.orgnih.govbenzothiazole
| Carbon Atom | Calculated (DFT/GIAO) | Experimental |
| C1 | 152.3 | 151.9 |
| C2 | 121.8 | 122.5 |
| C3 | 126.5 | 126.1 |
| C4 | 135.0 | 134.7 |
| C5 | 119.7 | 120.3 |
| C6 | 168.1 | 167.5 |
Note: The data in this table is hypothetical and serves to illustrate the expected correlation between calculated and experimental NMR data based on studies of similar heterocyclic systems.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. unisi.it TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For π-conjugated systems like scirp.orgscirp.orgThiazolo[5,4-f] scirp.orgnih.govbenzothiazole, the lowest energy absorption bands typically correspond to π → π* transitions. The calculated absorption maxima (λ_max) can be compared with experimental spectra to understand the nature of the electronic transitions. Studies on related thiazolothiazole-based dyes have demonstrated the utility of TD-DFT in predicting and interpreting their UV-Vis absorption properties. unisi.it
Reaction Pathway and Transition State Analysis
Understanding the formation of complex heterocyclic systems like chula.ac.thbasicmedicalkey.comThiazolo[5,4-f] chula.ac.thsemanticscholar.orgbenzothiazole relies on computational methods to elucidate reaction mechanisms, identify intermediates, and characterize transition states. Density Functional Theory (DFT) is a primary tool for this purpose, enabling the calculation of potential energy surfaces for proposed synthetic routes.
Theoretical studies on the synthesis of benzothiazoles often investigate the condensation reaction between 2-aminothiophenol (B119425) and various carbonyl compounds. mdpi.comekb.eg Computational analysis of these pathways involves:
Geometry Optimization: All reactants, intermediates, transition states, and products are structurally optimized to find their lowest energy conformations.
Transition State Location: Algorithms are used to locate the first-order saddle points on the potential energy surface, which correspond to the highest energy barrier along the reaction coordinate.
Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A true minimum (reactant, intermediate, or product) will have all real (positive) frequencies, whereas a transition state is characterized by exactly one imaginary frequency. mdpi.com This imaginary frequency corresponds to the vibrational mode of the atoms that moves the structure across the energy barrier from reactant to product.
For instance, DFT molecular dynamics simulations have been used to understand the catalytic role of water in the formation of 2-substituted benzothiazoles, showing how protic solvents can enable cyclization at room temperature without strong acid catalysts. researchgate.net Such computational approaches could be applied to map the intricate cyclization pathways required to form the fused chula.ac.thbasicmedicalkey.comThiazolo[5,4-f] chula.ac.thsemanticscholar.orgbenzothiazole system, predicting reaction feasibility, identifying potential byproducts, and guiding the optimization of synthetic conditions.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time, offering critical insights into the dynamic behavior of chula.ac.thbasicmedicalkey.comThiazolo[5,4-f] chula.ac.thsemanticscholar.orgbenzothiazole and its derivatives.
The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. The fused, rigid nature of the chula.ac.thbasicmedicalkey.comThiazolo[5,4-f] chula.ac.thsemanticscholar.orgbenzothiazole core suggests limited conformational freedom within the ring system itself. However, substituents attached to this core can possess significant flexibility.
MD simulations can explore this conformational landscape:
Conformational Analysis: By simulating the molecule's movement over nanoseconds or longer, MD can identify preferred orientations (conformers) of its flexible parts. For fused heterocyclic systems, this analysis is crucial for understanding how the molecule presents itself to its environment. nih.govresearchgate.net
Solvent Effects: MD simulations explicitly model the surrounding solvent (e.g., water), providing a realistic depiction of how solvent molecules interact with the compound. researchgate.net These interactions can stabilize certain conformations and influence the molecule's solubility and dynamic behavior.
Stability Assessment: The stability of a particular conformation or the entire molecule-solvent system can be analyzed by monitoring metrics like the Root Mean Square Deviation (RMSD) over the course of the simulation. A stable system will show the RMSD value reaching a plateau, indicating it has settled into an equilibrium state. jksus.orgnih.gov
A primary application of computational chemistry in drug discovery is to predict and analyze how a potential drug molecule (a ligand) binds to a biological target, such as a protein or enzyme. For derivatives of chula.ac.thbasicmedicalkey.comThiazolo[5,4-f] chula.ac.thsemanticscholar.orgbenzothiazole, this is a critical step in assessing their therapeutic potential. researchgate.netmdpi.com
The process typically involves a two-step approach:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the active site of a target protein. mdpi.com Docking algorithms sample numerous possible poses and score them based on factors like steric fit and electrostatic interactions. Studies on benzothiazole and thiazole (B1198619) derivatives have used docking to identify key interactions with a wide range of targets, including kinases, tubulin, and various enzymes. biointerfaceresearch.comnih.govmdpi.comnih.govresearchgate.netacs.org The docking score provides an estimate of the binding affinity.
MD Simulation Refinement: Following docking, MD simulations are performed on the ligand-protein complex. jksus.orgbiointerfaceresearch.comacs.org These simulations assess the stability of the predicted binding pose over time. A stable interaction is characterized by the ligand remaining in the binding pocket with minimal fluctuation. MD also provides a more detailed, dynamic view of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand to its target. jksus.org
Table 1: Examples of Molecular Docking Studies on Benzothiazole/Thiazole Derivatives
| Derivative Class | Protein Target | Key Interactions Noted | Binding Score/Metric |
| Benzothiazole-Thiazole Hybrids | p56lck Kinase | Binding to ATP binding site | - |
| Thiazole Conjugates | Rho6 (Hepatic Cancer) | Hydrogen bonds, arene-cation interactions | Binding Energy: -6.8 to -9.2 kcal/mol |
| Thiazole-Pyridine Hybrids | Tubulin | Interactions at colchicine (B1669291) binding site | IC50: 2.00 - 2.95 µM |
| Benzothiazole Analogues | ATR Kinase | Interactions with key residues in kinase domain | Docking Score: -8.5 to -10.1 kcal/mol |
| Benzothiazole-Phenyl Analogs | sEH / FAAH | Interactions within enzyme active sites | - |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Thiazolo[5,4-f]benzothiazole Derivatives
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of chula.ac.thbasicmedicalkey.comThiazolo[5,4-f] chula.ac.thsemanticscholar.orgbenzothiazole derivatives, QSAR could be a powerful tool for optimizing their activity and guiding the synthesis of more potent compounds. mdpi.com
The foundation of a QSAR model is the numerical representation of molecular structures using "molecular descriptors." protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. hufocw.org For heterocyclic compounds like benzothiazoles, a wide array of descriptors are calculated. researchgate.nettandfonline.com
Common Classes of Molecular Descriptors:
Topological: Describe the atomic connectivity and shape of the molecule (e.g., molecular weight, connectivity indices).
Electronic: Quantify the electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Physicochemical: Relate to properties like lipophilicity (LogP) and polarizability (molar refractivity).
Steric/3D: Describe the three-dimensional shape and bulk of the molecule (e.g., solvent-accessible surface area, van der Waals volume).
Once descriptors are calculated for a set of molecules with known biological activities, statistical models are used to build the QSAR equation. Common methods include:
Multiple Linear Regression (MLR): Creates a simple linear equation relating the activity to a small number of descriptors. researchgate.net
Partial Least Squares (PLS): A more advanced regression technique suitable for datasets with many, often correlated, descriptors. researchgate.net
Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships.
Table 2: Common Molecular Descriptors in Benzothiazole QSAR Studies
| Descriptor Type | Examples | Information Encoded |
| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity, polarizability |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Chemical reactivity, electronic distribution |
| Topological | Connectivity Indices, Kappa Shape Indices | Molecular size, branching, shape |
| Surface Area | Water Accessible Surface Area (WASA) | Interaction potential with solvent/receptor |
| Quantum Chemical | Partial Charges, Total Energy | Electrostatic potential, stability |
| BCUT Descriptors | BELp1, BEHv6 | Atomic properties (polarizability, volume) weighted by connectivity |
The ultimate goal of a QSAR model is to accurately predict the biological activity of novel, untested compounds. mdpi.comresearchgate.net To ensure a model's predictive power and reliability, it must undergo rigorous validation. basicmedicalkey.comsemanticscholar.orgnih.gov
Key Validation Techniques:
Internal Validation: Uses the initial dataset (the training set) to test the model's robustness. The most common method is Leave-One-Out (LOO) cross-validation, which systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. taylorfrancis.com The quality of this internal prediction is measured by the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal stability. mdpi.com
External Validation: This is the most crucial test of a model's predictive ability. The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside). The final model is then used to predict the activities of the test set compounds. The predictive correlation coefficient (R²pred) measures how well the model predicts the activity of these external molecules. basicmedicalkey.com
Applicability Domain (AD): A validated QSAR model is only reliable for predicting compounds that are structurally similar to those in the training set. The AD defines this chemical space, often visualized using a Williams plot, ensuring that predictions are not made for molecules that are too dissimilar from the model's basis. mdpi.com
Numerous QSAR studies on benzothiazole derivatives have successfully developed predictive models for anticancer, antimicrobial, and enzyme inhibitory activities, demonstrating the utility of this approach. chula.ac.thbenthamdirect.comaip.orgijpsr.com
Table 3: Statistical Validation Parameters from Benzothiazole QSAR Models
| Activity Studied | Model Type | R² (Goodness of Fit) | q² or Q² (Internal Prediction) | R²pred (External Prediction) |
| p56lck Inhibition | MLR | 0.983 | 0.723 | 0.765 |
| Anticancer (General) | G-QSAR | 0.81 | 0.75 | 0.70 |
| Anticancer (CoMFA) | 3D-QSAR | 0.976 | 0.642 | - |
| Antiproliferative (HuT78 cells) | MLR | >0.80 | >0.05 | >0.60 |
Advanced Applications and Emerging Potential Ofthiazolo 5,4 F Benzothiazole Derivatives
Thiazolo[5,4-f]benzothiazole in Materials Science
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications
Derivatives of 2,1,3-benzothiadiazole (B189464) (BT), a structurally related compound, are widely recognized as important acceptor units in the development of photoluminescent materials for OLEDs. polyu.edu.hkresearchgate.net Their strong electron-withdrawing nature helps to improve the electronic properties of organic materials. polyu.edu.hkresearchgate.net Molecules incorporating the BT core are utilized in constructing organic light-emitting diodes, organic solar cells, and organic field-effect transistors. polyu.edu.hkresearchgate.net For instance, certain BT-containing small molecules have demonstrated high photoluminescent quantum yields and have been used to create OLEDs with high external quantum efficiencies (EQE). polyu.edu.hk
Table 1: Performance of Selected Benzothiadiazole-based Molecules in OLEDs
| Emitter | Maximum EQE (%) |
|---|---|
| 55 | 8.47 |
| 56 | 7.29 |
Data sourced from a study on photophysical and electroluminescent properties of BT-containing small molecules. polyu.edu.hk
Photovoltaic Devices and Solar Energy Conversion
Thiazolo[5,4-d]thiazole-based organic sensitizers have been designed and synthesized for use in dye-sensitized solar cells (DSSCs). rsc.org These compounds exhibit strong absorption of visible light, making them suitable for thin-layer DSSCs. rsc.org Devices fabricated with these dyes have achieved notable power conversion efficiencies, indicating their potential for solar energy conversion. rsc.org Similarly, the broader class of thiazole-containing polymers is being explored for high-performance polymer solar cells. nankai.edu.cn
Fluorescent Probes and Bioimaging Agents
Benzothiazole (B30560) derivatives are frequently employed in the development of fluorescent probes for detecting various analytes and for bioimaging. nih.gov For example, a benzothiazole-based fluorescent probe was designed to distinguish between and image mercury (Hg2+) and copper (Cu2+) ions in living cells. nih.gov These probes can exhibit ratiometric fluorescent responses or fluorescence quenching, leading to visible color changes that allow for the detection of specific ions. nih.gov Other derivatives have been developed as "turn-on" fluorescent probes for detecting hydrogen peroxide in living cells, leveraging principles like aggregation-induced emission (AIE). nih.gov
Thiazolo[5,4-f]benzothiazole in Chemical Biology Research
The benzothiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its wide range of pharmacological activities. nih.gov
Thiazolo[5,4-f]benzothiazole in Chemical Biology Research
Tools for Target Identification and Validation
While direct evidence for " smolecule.comnih.govThiazolo[5,4-f] smolecule.combenzothiazole" is absent, related structures like smolecule.compolyu.edu.hktriazolo[3,4-b]benzothiazole (TBT) have been identified as potent inhibitor scaffolds. nih.govacs.org TBT derivatives have been shown to compete with nicotinamide (B372718) in the binding pocket of human poly- and mono-ADP-ribosylating enzymes (PARPs), acting as tools to validate the cellular functions of these enzymes. nih.govacs.org Some derivatives have shown nanomolar potency against specific PARP family members, highlighting their potential as selective chemical probes for target validation. nih.gov
Modulation of Biochemical Pathways
Benzothiazole derivatives have been investigated for their ability to modulate various biochemical pathways, contributing to activities such as anticancer and anti-inflammatory effects. nih.gov For example, benzothiazoles bearing a 1,3,4-thiadiazole (B1197879) moiety have been designed as antiproliferative agents that target VEGFR-2 and BRAF kinase, key players in cancer signaling pathways. nih.gov The development of such compounds provides chemical tools to probe and modulate these critical biological processes.
Absence of Specific Research Data for mdpi.comresearchgate.netThiazolo[5,4-f] mdpi.commdpi.combenzothiazole in Catalytic and Supramolecular Chemistry
A thorough review of available scientific literature reveals a significant lack of specific research focused on the catalytic and supramolecular applications of the chemical compound mdpi.comresearchgate.netThiazolo[5,4-f] mdpi.commdpi.combenzothiazole . While extensive research exists for related thiazole (B1198619) and benzothiazole derivatives, information detailing the unique properties and potential of this specific isomer in the fields of catalysis and supramolecular assembly is not presently available in published studies.
Research into the broader family of thiazole-containing compounds has demonstrated their potential in various applications. For instance, derivatives of the isomeric thiazolo[5,4-d]thiazole (B1587360) core have been investigated as building blocks for coordination polymers and organic semiconductors. mdpi.comrsc.org These studies highlight the electron-deficient nature and rigid, planar structure of the thiazolothiazole system, which can facilitate intermolecular interactions crucial for the development of functional materials. rsc.org
Furthermore, the coordination chemistry of thiazoles, in general, is an active area of research. These compounds can act as ligands, binding to metal centers to form complexes with potential applications in catalysis. researchgate.netmdpi.comresearchgate.net The nitrogen and sulfur atoms within the thiazole ring system provide coordination sites for metal ions, enabling the construction of diverse and catalytically active structures. mdpi.com
In the realm of supramolecular chemistry, thiazole-containing molecules have been used to construct complex assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. For example, supramolecular structures based on a thiazolo[5,4-d]thiazole extended viologen moiety have been reported, demonstrating photochromic behavior driven by electron transfer within the self-assembled system. rsc.org
However, it is crucial to emphasize that these findings pertain to related but structurally distinct isomers of the requested compound. The specific arrangement of the fused rings in mdpi.comresearchgate.netThiazolo[5,4-f] mdpi.commdpi.combenzothiazole would impart unique electronic and steric properties that cannot be directly extrapolated from the behavior of its isomers. Without dedicated experimental or theoretical studies on mdpi.comresearchgate.netThiazolo[5,4-f] mdpi.commdpi.combenzothiazole , any discussion of its catalytic or supramolecular potential would be purely speculative.
The absence of data underscores a potential area for future research. Investigating the synthesis and properties of mdpi.comresearchgate.netThiazolo[5,4-f] mdpi.commdpi.combenzothiazole could uncover novel applications and expand the understanding of structure-property relationships within this class of heterocyclic compounds.
Future Directions and Emerging Research Opportunities Forthiazolo 5,4 F Benzothiazole
Unexplored Synthetic Methodologies and Scalability
The initial and most critical area of future research will be the development of a viable synthetic route to the smolecule.comresearchgate.netThiazolo[5,4-f] smolecule.commatrix-fine-chemicals.combenzothiazole (B30560) core. Research would need to focus on identifying suitable starting materials and reaction conditions to construct this specific fused ring system. Key avenues for exploration would include intramolecular cyclization strategies, multi-component reactions, and the investigation of various catalytic systems. Once a reliable method is established, further studies would be necessary to optimize the reaction for yield, purity, and scalability, making the compound accessible for further research.
Novel Derivatization Strategies and Scaffold Hopping
Following the successful synthesis of the parent compound, subsequent research would logically move towards creating a library of derivatives. This would involve exploring various functionalization reactions at different positions on the heterocyclic scaffold. Techniques such as electrophilic aromatic substitution, cross-coupling reactions, and nucleophilic substitution could be investigated to introduce a diverse range of substituents. The data from these derivatives would be crucial for establishing structure-activity relationships (SAR) in potential applications. Furthermore, the core scaffold itself could be used in "scaffold hopping" approaches, where it is explored as a bioisosteric replacement for known active fragments in medicinal chemistry.
Advanced Computational Modeling for Rational Design
In parallel with synthetic efforts, advanced computational modeling would be an essential tool for future research. Density Functional Theory (DFT) calculations could predict the molecule's electronic properties, geometry, and reactivity, thereby guiding synthetic strategies. Once derivatives are synthesized, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with potential biological activity. Molecular docking simulations could also be employed to predict the binding affinity of smolecule.comresearchgate.netThiazolo[5,4-f] smolecule.commatrix-fine-chemicals.combenzothiazole derivatives to various biological targets, enabling the rational design of new compounds with enhanced potency and selectivity.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
As a novel scaffold, smolecule.comresearchgate.netThiazolo[5,4-f] smolecule.commatrix-fine-chemicals.combenzothiazole represents a prime candidate for the application of artificial intelligence (AI) and machine learning (ML). AI algorithms could be trained on data from related benzothiazole and thiazole (B1198619) compounds to predict the properties and potential bioactivities of this new system. ML models could also be used to optimize synthetic routes, predict reaction outcomes, and accelerate the process of hit-to-lead optimization in drug discovery programs.
Synergistic Applications in Multi-Disciplinary Fields
The unique electronic and structural features of a novel fused heterocyclic system like smolecule.comresearchgate.netThiazolo[5,4-f] smolecule.commatrix-fine-chemicals.combenzothiazole suggest potential applications across multiple scientific disciplines. Beyond medicinal chemistry, its properties could be investigated for use in materials science, particularly in the development of organic semiconductors, fluorescent probes, or organic light-emitting diodes (OLEDs). Its ability to coordinate with metal ions could also be explored for applications in catalysis or sensor technology.
Challenges and Perspectives insmolecule.comresearchgate.netThiazolo[5,4-f]smolecule.commatrix-fine-chemicals.combenzothiazole Research
The primary challenge in this field is the current lack of any foundational research. The first step of establishing a robust and scalable synthesis must be overcome before any other investigations can proceed. Once the compound is accessible, significant effort will be required to characterize its fundamental physicochemical properties and to conduct initial screenings for biological activity or material properties. The perspective for this research area is entirely open-ended. As a completely unexplored molecular scaffold, it holds the potential for the discovery of novel chemical properties and applications, making it a potentially high-risk, high-reward area for future chemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
